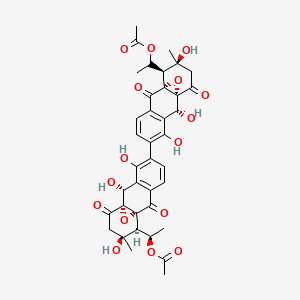
Julichrome Q3,3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Julichrome Q3,3 is a naturally occurring compound belonging to the julichrome family, which is a group of polyketides produced by certain Streptomyces species. These compounds are known for their complex structures and significant biological activities, including antibacterial and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Julichrome Q3,3 is typically synthesized through a series of biosynthetic steps involving polyketide synthases and tailoring enzymes. The biosynthetic gene cluster responsible for its production has been identified in Streptomyces afghaniensis . Key enzymes involved in its biosynthesis include ketoreductases, acetyltransferases, and biaryl coupling enzymes .
Industrial Production Methods
Industrial production of this compound involves the cultivation of Streptomyces species under controlled conditions to optimize the yield of the compound. The fermentation process is followed by extraction and purification steps to isolate this compound from the culture broth .
Analyse Chemischer Reaktionen
Types of Reactions
Julichrome Q3,3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include various julichrome derivatives with modified biological activities .
Wissenschaftliche Forschungsanwendungen
Julichrome Q3,3 has several scientific research applications:
Wirkmechanismus
Julichrome Q3,3 exerts its effects through several mechanisms:
Antibacterial Activity: It targets bacterial cell walls and disrupts their integrity, leading to cell death.
Antioxidant Activity: It scavenges free radicals and prevents oxidative damage to cells.
Molecular Targets: The compound interacts with specific enzymes and proteins involved in bacterial cell wall synthesis and oxidative stress response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Julichrome Q3,5: Another member of the julichrome family with similar antibacterial properties.
Julichrome Q6,6: Known for its unique biaryl coupling structure and biological activities.
Uniqueness
Julichrome Q3,3 is unique due to its specific biosynthetic pathway and the combination of biological activities it exhibits. Its structure allows for diverse chemical modifications, making it a versatile compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C38H38O16 |
|---|---|
Molekulargewicht |
750.7 g/mol |
IUPAC-Name |
[(1R)-1-[(1R,2R,10R,11S,12S)-5-[(1R,2R,10R,11S,12S)-11-(1-acetyloxyethyl)-2,4,12-trihydroxy-12-methyl-9,14-dioxo-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-5-yl]-2,4,12-trihydroxy-12-methyl-9,14-dioxo-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-11-yl]ethyl] acetate |
InChI |
InChI=1S/C38H38O16/c1-13(51-15(3)39)27-33(5,49)11-21(41)35-31(47)23-19(29(45)37(27,35)53-35)9-7-17(25(23)43)18-8-10-20-24(26(18)44)32(48)36-22(42)12-34(6,50)28(14(2)52-16(4)40)38(36,54-36)30(20)46/h7-10,13-14,27-28,31-32,43-44,47-50H,11-12H2,1-6H3/t13-,14?,27+,28+,31-,32-,33+,34+,35-,36-,37+,38+/m1/s1 |
InChI-Schlüssel |
FCANTWZHYAQEKU-XODDASNQSA-N |
Isomerische SMILES |
C[C@H]([C@H]1[C@@](CC(=O)[C@@]23[C@@]1(O2)C(=O)C4=C([C@H]3O)C(=C(C=C4)C5=C(C6=C(C=C5)C(=O)[C@@]78[C@H]([C@@](CC(=O)[C@]7([C@@H]6O)O8)(C)O)C(C)OC(=O)C)O)O)(C)O)OC(=O)C |
Kanonische SMILES |
CC(C1C(CC(=O)C23C1(O2)C(=O)C4=C(C3O)C(=C(C=C4)C5=C(C6=C(C=C5)C(=O)C78C(C(CC(=O)C7(C6O)O8)(C)O)C(C)OC(=O)C)O)O)(C)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















